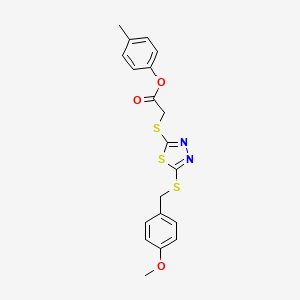

4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound’s aromatic phenyl ring (4-methylphenyl) contributes to its stability and reactivity.

- Its synthesis involves specific synthetic routes, which we’ll explore next.

4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate: is a complex organic compound with a unique structure. It combines a thiadiazole ring, a thioether group, and an acetate moiety.

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a versatile building block for drug discovery and materials science.

Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

Medicine: May have therapeutic applications (e.g., anti-inflammatory or anticancer properties).

Industry: Employed in the synthesis of functional materials.

Mechanism of Action

- The compound’s effects depend on its specific targets.

- It could interact with enzymes, receptors, or cellular pathways.

- Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

- Similar compounds include other thiadiazoles, thioethers, and acetate derivatives.

Uniqueness: The combination of these functional groups makes our compound distinct.

Remember that this overview provides a concise summary For in-depth research, consult scientific literature and databases

Biological Activity

4-Methylphenyl ((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S3, with a molecular weight of 418.56 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the thiadiazole ring via cyclization.

- Introduction of the thioether moiety.

- Acetylation to yield the final product.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- A549 (Lung Cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

Table 1: Summary of Anticancer Activity Against Different Cell Lines

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.

Case Studies

A notable study by Alam et al. (2020) assessed a series of thiadiazole derivatives for their cytotoxic properties against various cancer types. The results indicated that modifications on the thiadiazole scaffold significantly influenced biological activity.

Case Study Findings:

- Derivatives with methoxy and methyl substitutions showed enhanced activity against MCF-7 and A549 cell lines.

- The structure–activity relationship (SAR) highlighted that lipophilic groups improved cellular uptake and efficacy.

Properties

CAS No. |

763135-00-8 |

|---|---|

Molecular Formula |

C19H18N2O3S3 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(4-methylphenyl) 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C19H18N2O3S3/c1-13-3-7-16(8-4-13)24-17(22)12-26-19-21-20-18(27-19)25-11-14-5-9-15(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

UJBZIGRRCPGEEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.